REACTION_CXSMILES
|
C([N+:8]12[CH2:14][C:11]([C:15]([O-:17])=[O:16])([CH2:12][CH2:13]1)[CH2:10][CH2:9]2)C1C=CC=CC=1.[CH3:18]O>[Pd].[C]>[N:8]12[CH2:14][C:11]([C:15]([O:17][CH3:18])=[O:16])([CH2:12][CH2:13]1)[CH2:10][CH2:9]2 |f:2.3|
|
Name
|
1-benzyl-1-azoniabicyclo[2.2.1]heptane-4-carboxylate
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)[N+]12CCC(CC1)(C2)C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
Pd carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd].[C]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 5 hours under a hydrogen atmosphere of 3 atm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in MeOH
|
Type
|
ADDITION
|
Details
|
added with sulfuric acid (3 mL)
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by medium-pressure preparative liquid chromatography (silica gel, YAMAZEN YFLC WPrep2XY, CHCl3: MeOH: 28% aqueous ammonia)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N12CCC(CC1)(C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 890 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |